Cas no 1533183-75-3 (1-(1,3-thiazol-5-yl)propan-2-ol)
1-(1,3-thiazol-5-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1,3-thiazol-5-yl)propan-2-ol
- 1533183-75-3
- EN300-1850157
-
- Inchi: 1S/C6H9NOS/c1-5(8)2-6-3-7-4-9-6/h3-5,8H,2H2,1H3
- InChI Key: YPRKJLCFPQMATQ-UHFFFAOYSA-N
- SMILES: S1C=NC=C1CC(C)O
Computed Properties
- Exact Mass: 143.04048508g/mol
- Monoisotopic Mass: 143.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 61.4Ų
1-(1,3-thiazol-5-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850157-0.05g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1850157-0.1g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1850157-0.25g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1850157-0.5g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1850157-1.0g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1850157-2.5g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1850157-5.0g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1850157-10.0g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1850157-1g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1850157-5g |
1-(1,3-thiazol-5-yl)propan-2-ol |
1533183-75-3 | 5g |
$2235.0 | 2023-09-19 |
1-(1,3-thiazol-5-yl)propan-2-ol Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1-(1,3-thiazol-5-yl)propan-2-ol
Exploring the Properties and Applications of 1-(1,3-thiazol-5-yl)propan-2-ol (CAS No. 1533183-75-3)
1-(1,3-thiazol-5-yl)propan-2-ol (CAS No. 1533183-75-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a thiazole ring linked to a propan-2-ol moiety, exhibits unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug discovery and material science.
The molecular structure of 1-(1,3-thiazol-5-yl)propan-2-ol combines the heterocyclic nature of thiazole with the versatility of an alcohol functional group. This combination allows for diverse chemical modifications, making it a promising candidate for the synthesis of novel bioactive molecules. Recent studies have explored its role in developing antimicrobial agents and enzyme inhibitors, addressing growing concerns about antibiotic resistance—a hot topic in modern medical research.
One of the most searched questions regarding 1-(1,3-thiazol-5-yl)propan-2-ol relates to its synthetic routes. Chemists often inquire about efficient methods for its preparation, with many focusing on catalytic processes and green chemistry approaches. The compound can be synthesized via condensation reactions involving thiazole derivatives and appropriate alcohol precursors, with yields optimized through modern microwave-assisted synthesis techniques—a trending area in organic chemistry.
In material science, 1-(1,3-thiazol-5-yl)propan-2-ol has shown potential as a precursor for functional polymers and coordination complexes. Its ability to coordinate with metal ions makes it interesting for developing new catalysts and luminescent materials. These applications align with current industry demands for sustainable and high-performance materials, particularly in electronics and energy storage sectors.
The physicochemical properties of 1-(1,3-thiazol-5-yl)propan-2-ol contribute significantly to its utility. With moderate solubility in polar organic solvents and stability under various conditions, it offers practical advantages for laboratory and industrial applications. Researchers frequently search for information about its solubility profile and thermal stability, which are crucial parameters for process optimization.
Recent patent literature reveals growing interest in 1-(1,3-thiazol-5-yl)propan-2-ol derivatives for crop protection applications. Agricultural chemists are exploring its potential as a scaffold for developing new pesticides and herbicides, responding to the global need for more effective and environmentally friendly agrochemicals. This application area has seen increased search volume due to food security concerns worldwide.
Analytical characterization of 1-(1,3-thiazol-5-yl)propan-2-ol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial structural information that helps researchers understand its reactivity and interaction with biological targets. The compound's spectral data is frequently requested in scientific forums and databases.
From a commercial perspective, 1-(1,3-thiazol-5-yl)propan-2-ol is gaining traction in the fine chemicals market. Suppliers and manufacturers often search for information about its purity standards, packaging options, and global availability. The compound's niche applications contribute to its status as a high-value chemical intermediate with growing demand in specialized sectors.
Safety considerations for handling 1-(1,3-thiazol-5-yl)propan-2-ol follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during its use. These safety aspects are commonly searched by laboratory personnel and industrial users.
The future research directions for 1-(1,3-thiazol-5-yl)propan-2-ol appear promising, with potential applications in medicinal chemistry, material science, and agricultural chemistry. Its versatility as a synthetic building block positions it well for addressing current challenges in these fields. As scientific interest grows, we can anticipate more publications and patents featuring this interesting thiazole derivative in the coming years.
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